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Compound of Interest

Compound Name: PD-1/PD-L1-IN-NP19

Cat. No.: B10823503

Get Quote

Compound Profile & Challenge Summary
Compound Name: PD-1/PD-L1-IN-NP19 (NP19)[1][2]

Target: PD-1/PD-L1 Interaction (Binds to PD-L1 dimer interface)

Potency (IC50): 12.5 nM (Human PD-1/PD-L1)[1][2][3][4]

Key Challenge:Poor Bioavailability (F ≈ 5%).

Root Cause:[2][5][6][7][8][9] NP19 is a hydrophobic, biphenyl-based small molecule with

low aqueous solubility. While it permeates membranes well, it suffers from solubility-limited

absorption and potentially high first-pass metabolism.

Typical Vehicle Performance: Standard aqueous suspensions (e.g., CMC-Na) result in sub-

therapeutic plasma exposure despite high dosing (25–100 mg/kg).

Part 1: Formulation Troubleshooting & Optimization
Q: My compound precipitates immediately upon adding saline/water.
How do I fix this?
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Diagnosis: NP19 is highly lipophilic. Adding water directly to a DMSO stock causes "crash-out"

(rapid crystallization). Solution: You must use a step-wise dilution method and incorporate

surfactants/co-solvents before the aqueous phase.

Recommended "Rescue" Formulation (for IP/Oral Gavage): This vehicle uses co-solvents to

keep NP19 in solution and surfactants to prevent precipitation in the gut/peritoneum.

Component Concentration (v/v) Function

DMSO 5%
Primary solubilizer (Stock

solution)

PEG 400 40%
Co-solvent (Increases solubility

limit)

Tween 80 5%
Surfactant (Prevents

precipitation upon dilution)

Saline (0.9%) 50%
Aqueous carrier (Physiological

balance)

Protocol A: The "Clear Solution" Mixing Order (Critical)

Weigh the required amount of NP19 powder.

Dissolve completely in 100% DMSO (Volume = 5% of final total volume). Sonicate until clear.

Add PEG 400 (40% of final volume) to the DMSO solution. Vortex thoroughly.

Add Tween 80 (5% of final volume). Vortex until homogenous.

SLOWLY add Saline (50% of final volume) dropwise while vortexing.

Warning: Adding saline too fast will cause cloudiness. If it turns cloudy, sonicate at 37°C

for 10 mins. If it remains cloudy, you have a suspension; ensure it is fine-grained before

dosing.
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Q: I need to avoid DMSO/PEG for long-term studies. What is the
alternative?
Diagnosis: High % PEG/DMSO can cause GI irritation or vehicle-induced weight loss in mice

over 14+ days. Solution: Use a Cyclodextrin-based complex. This encapsulates the

hydrophobic drug in a water-soluble ring.

Protocol B: HP-β-CD Complexation (Kidney-Safe)

Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

Method:

Dissolve HP-β-CD in distilled water (20g in 100mL).

Adjust pH to 4.0–5.0 (solubility of NP19 often improves slightly in acidic buffers due to

amine groups, if present, or general stability).

Add NP19 powder slowly to the cyclodextrin solution.

High-Shear Mixing: Sonicate for 30–60 minutes at 40°C.

Optional: If the solution is not clear, filter through a 0.45 µm filter (only if you verified drug

concentration post-filtration via HPLC, as you might lose drug).

Part 2: In Vivo Study Design & Troubleshooting
Q: I see high tumor variation within the same treatment group. Why?
Answer: This is likely due to variable absorption caused by the "food effect" or precipitation in

the stomach.

Fix 1 (Fasting): Fast mice for 4 hours prior to oral gavage (remove food, keep water). This

standardizes gastric pH and emptying time.

Fix 2 (Dosing Volume): Ensure gavage volume is at least 10 mL/kg (e.g., 200 µL for a 20g

mouse) to help dissolution.
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Fix 3 (Switch Route): If oral variation is too high, switch to Intraperitoneal (IP) using the

"Rescue Formulation" above. Note: IP bypasses the stomach but not the liver (first-pass

metabolism still occurs via portal vein).

Q: Can I just increase the dose to 200 mg/kg to improve efficacy?
Answer:No.

The Ceiling Effect: Hydrophobic drugs like NP19 often suffer from "solubility-limited

absorption." Doubling the dose from 100 to 200 mg/kg likely won't double the plasma

concentration because the gut fluid cannot dissolve the excess drug. It will simply be

excreted in feces.

Recommendation: Stick to 25–100 mg/kg.[2] If 100 mg/kg fails, improving the formulation

(solubility) is more effective than increasing the dose.

Part 3: Quantitative Data & Benchmarks
Table 1: Pharmacokinetic (PK) Benchmarks for NP19 Use these values to validate your internal

PK studies.

Parameter Value (Rat/Mouse) Interpretation

Tmax (Oral) 0.6 ± 0.2 h
Rapid absorption of the

dissolved fraction.

t1/2 (IV) 1.5 ± 0.5 h
Rapid clearance; requires

frequent dosing (QD or BID).

t1/2 (Oral) ~10.9 h

Artificially long due to "flip-flop"

kinetics (absorption is slower

than elimination) or

enterohepatic recirculation.

Bioavailability (F) ~5% Critical bottleneck.

Clearance (CL) 0.9 L/h/kg Moderate.

Part 4: Decision Tree & Mechanism Visualization
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Figure 1: Formulation selection decision tree based on study duration and administration route.
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Figure 2: Pharmacokinetic pathway of NP19 showing the critical role of the vehicle in

maintaining solubility prior to absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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